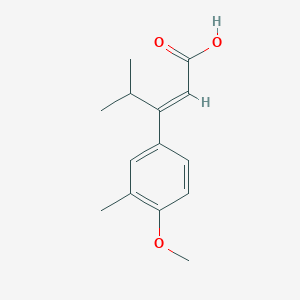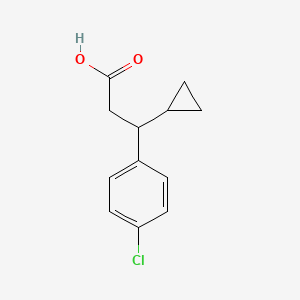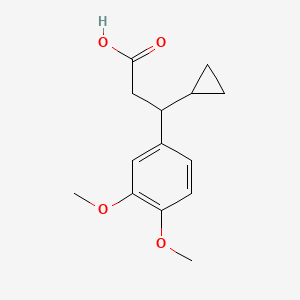
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine group, a thiophene group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a Suzuki coupling reaction between a halogenated pyrimidine intermediate and a thiophene boronic acid.
Attachment of the Piperidine Group: The piperidine group can be attached via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and thiophene derivatives.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Pharmacological Effects: The compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes through its conjugated system, contributing to its conductivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the thiophene group, which may affect its electronic properties and biological activity.
6-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Lacks the piperidine group, which may influence its solubility and receptor binding affinity.
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine: Lacks the carboxylic acid group, which may alter its acidity and reactivity.
Uniqueness
2-(Piperidin-1-yl)-6-(thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-piperidin-1-yl-6-thiophen-2-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)11-9-10(12-5-4-8-20-12)15-14(16-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWWZNUVYXMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid](/img/structure/B7792093.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid](/img/structure/B7792105.png)
